

# Technical Guide: Solubility Profile of Niazo (CAS 617-19-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### \*\*Abstract

This technical guide addresses the solubility characteristics of **Niazo**, a compound identified by the CAS number 617-19-6. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for **Niazo** in common solvents remains largely unpublished. This document summarizes the available qualitative solubility information and provides detailed, standardized experimental protocols that can be employed by researchers to determine the precise solubility of **Niazo**. Furthermore, this guide presents a logical workflow for solubility assessment in a drug development context, visualized using a Graphviz diagram, to aid researchers in designing their experimental strategies.

## **Introduction to Niazo (CAS 617-19-6)**

**Niazo**, also known by its synonyms Neotropin and Butazopyridine, is an organic compound with the chemical formula C<sub>14</sub>H<sub>18</sub>N<sub>6</sub>O and a molecular weight of 286.33 g/mol .[1] Its systematic IUPAC name is 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine. The structure of **Niazo** features two pyridine rings linked by an azo group. One of the pyridine rings is substituted with two amino groups, while the other contains a butoxy group. This molecular structure suggests potential for various intermolecular interactions that influence its solubility.

# **Solubility Data for Niazo**



A thorough review of available scientific literature and chemical supplier data reveals a lack of specific quantitative solubility values for **Niazo** (CAS 617-19-6). However, some qualitative descriptions of its solubility have been found.

Table 1: Summary of Available Solubility Data for Niazo (CAS 617-19-6)

Solvent	Quantitative Solubility	Qualitative Solubility	Source
Common Solvents	Data not available	Soluble in most common solvents	ChemBK

Note: The term "common solvents" was not explicitly defined in the source.

Given the absence of precise data, experimental determination of **Niazo**'s solubility in various pharmaceutically and analytically relevant solvents is a critical step for any research or development activities involving this compound.

## **Experimental Protocol for Solubility Determination**

The following is a detailed, generalized protocol for determining the solubility of a compound like **Niazo**. This method is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of **Niazo** in various solvents at a specified temperature.

#### Materials:

- Niazo (CAS 617-19-6) powder
- Selected solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile,
   Propylene Glycol)
- Analytical balance (accurate to ±0.01 mg)
- Vials with screw caps (e.g., 20 mL glass scintillation vials)



- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Mobile phase for HPLC (if applicable)
- Reference standards of Niazo

#### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **Niazo** powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
  - Accurately pipette a known volume of the desired solvent into each vial.
  - Securely cap the vials to prevent solvent evaporation.
- · Equilibration:
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium
    is reached. The time required for equilibration should be determined empirically by taking
    measurements at different time points until the concentration of **Niazo** in the supernatant
    remains constant.
- Sample Collection and Preparation:



- After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

#### Sample Analysis:

- Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - For HPLC: Inject the prepared sample and a series of calibration standards of known Niazo concentrations. The concentration of Niazo in the sample is determined from the peak area by comparison with the calibration curve.
  - For UV-Vis Spectrophotometry: Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for Niazo. The concentration is calculated using a previously established calibration curve (Beer-Lambert law).

#### Calculation of Solubility:

- Calculate the concentration of Niazo in the original undiluted supernatant, taking into account the dilution factor.
- Express the solubility in appropriate units, such as mg/mL or mol/L.

#### Data Reporting:

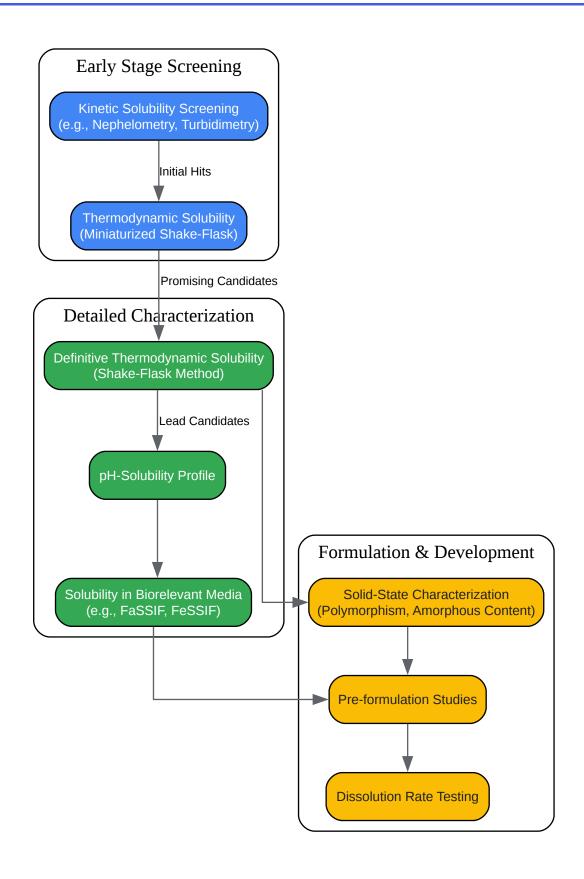
The final report should include the mean solubility value, standard deviation from replicate measurements, the specific solvent used, and the temperature at which the experiment was conducted.



## **Logical Workflow for Solubility Assessment**

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE) in a drug discovery and development setting. This process begins with initial screening and progresses to more detailed characterization, which is essential for formulation development and preclinical studies.





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Caption: A logical workflow for solubility assessment in drug discovery.



## Conclusion

While quantitative solubility data for **Niazo** (CAS 617-19-6) is not currently available in the public domain, this guide provides a framework for researchers to address this knowledge gap. The provided experimental protocol for the shake-flask method offers a robust approach to determining the solubility of **Niazo** in various solvents. The logical workflow for solubility assessment further contextualizes the importance of this data in the broader landscape of drug development. Accurate solubility data is fundamental for the successful progression of any compound through the research and development pipeline, informing everything from initial screening to final formulation design. It is recommended that researchers undertaking work with **Niazo** perform these solubility studies to generate the necessary data for their specific applications.

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## References

- 1. 2,6-Diamino-2'-butyloxy-3,5'-azopyridine | C14H18N6O | CID 96213 PubChem [pubchem.ncbi.nlm.nih.gov]
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